Diethyl 2-amino-5-oxo-7-phenyl-4-(pyridin-3-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, amination, and esterification. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(METHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
- 3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(CHLORO)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Uniqueness
The uniqueness of 3,6-DIETHYL 2-AMINO-5-OXO-7-PHENYL-4-(PYRIDIN-3-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE lies in its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group, for example, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C33H30F3N3O5 |
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Molecular Weight |
605.6 g/mol |
IUPAC Name |
diethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C33H30F3N3O5/c1-3-43-31(41)26-23(19-9-6-5-7-10-19)17-24-27(29(26)40)25(20-11-8-16-38-18-20)28(32(42)44-4-2)30(37)39(24)22-14-12-21(13-15-22)33(34,35)36/h5-16,18,23,25-26H,3-4,17,37H2,1-2H3 |
InChI Key |
JJFWISUYQXZGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=CC=C(C=C3)C(F)(F)F)N)C(=O)OCC)C4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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